(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is a complex organic compound with a unique structure that combines an indole moiety with a sulfonyl group and a propenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by sulfonylation and subsequent coupling with a propenoic acid derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The propenoic acid chain can be reduced to form saturated derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce saturated carboxylic acids.
Scientific Research Applications
(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- γ-Secretase Inhibitor XXI, Compound E
Uniqueness
Compared to similar compounds, (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(E)-3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H17NO4S/c1-13-6-7-14(8-9-18(20)21)12-17(13)24(22,23)19-11-10-15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,21)/b9-8+ |
InChI Key |
BREQZOXPJPXXRJ-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32 |
solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.